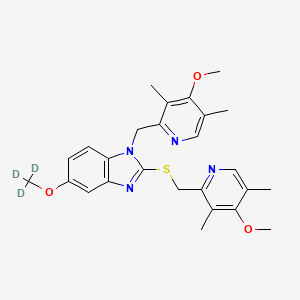

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing isotopic substitutions. The complete IUPAC name for this compound can be derived from its structural components, which include a benzimidazole core system substituted with deuterated methoxy groups and alkylated with a pyridinylmethyl substituent.

The compound belongs to the broader class of benzimidazole derivatives, specifically those containing sulfur linkages and pyridine substituents. According to established chemical classification systems, this molecule falls under multiple categories including deuterated pharmaceuticals, benzimidazole derivatives, and sulfide-containing heterocycles. The systematic name reflects the presence of the trideuteriomethoxy group, which represents a key structural feature distinguishing this compound from non-deuterated analogs.

The Chemical Abstracts Service registry system recognizes related compounds in this structural family, with the base omeprazole-d3 sulfide carrying the registry number 922730-98-1. The nomenclature system accounts for the specific positioning of deuterium atoms and the N-alkylation pattern that defines this particular derivative. The compound's classification within pharmaceutical reference standards reflects its utility as an analytical marker and research tool in drug development processes.

Chemical taxonomy places this compound within the broader category of proton pump inhibitor derivatives, though its specific structural modifications create distinct analytical and chemical properties. The systematic naming convention emphasizes the stereochemical and isotopic features that are crucial for proper identification and characterization in research applications.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of this compound reflects the complex isotopic labeling pattern characteristic of deuterated pharmaceutical compounds. Based on related deuterated omeprazole derivatives, the compound incorporates trideuteromethoxy substitution, where three hydrogen atoms are replaced with deuterium isotopes. This isotopic modification results in a molecular formula that can be represented as C26H27D3N4O3S, accounting for the deuterium substitution pattern.

The isotopic labeling strategy in this compound follows established patterns for deuterated omeprazole derivatives. The trideuteromethoxy group, denoted as (trideuteriomethoxy) in systematic nomenclature, represents the primary site of deuterium incorporation. This labeling pattern has been confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry analysis of related compounds, where the deuterium content reaches levels of ≥90.0% as determined by hydrogen nuclear magnetic resonance.

| Isotopic Component | Position | Deuterium Content | Analytical Method |

|---|---|---|---|

| Trideuteromethoxy | 5-position | ≥90.0% | H-NMR |

| Molecular Weight Shift | +3 amu | - | Mass Spectrometry |

| Isotopic Purity | Overall | ≥95.0% | HPLC |

The deuterium labeling pattern provides enhanced metabolic stability compared to non-deuterated analogs, as demonstrated in related omeprazole-d3 compounds. The specific placement of deuterium atoms at the methoxy position creates a kinetic isotope effect that can influence the compound's chemical behavior and analytical properties. This isotopic modification strategy represents a well-established approach in pharmaceutical chemistry for creating stable isotope-labeled reference standards.

Mass spectrometric analysis of deuterated omeprazole derivatives consistently shows the expected molecular ion peaks shifted by the appropriate mass units corresponding to deuterium substitution. The isotopic distribution pattern in mass spectra provides confirmation of successful deuteration and helps establish the purity of the labeled compound.

Crystallographic Analysis and Solid-State Conformational Studies

Crystallographic analysis of related omeprazole sulfide derivatives reveals important structural information about solid-state conformations and molecular packing arrangements. X-ray powder diffraction studies of omeprazole-containing compounds demonstrate characteristic peak patterns that reflect the molecular organization in crystalline form. These studies provide insights into the three-dimensional arrangement of molecules and intermolecular interactions that govern solid-state properties.

The crystallographic data for related compounds show distinct diffraction patterns with specific d-values and relative intensities. For example, omeprazole sulfide-containing nanoparticle compositions exhibit characteristic X-ray diffraction peaks at 2θ values ranging from 38° to 80°, corresponding to face-centered cubic structures when associated with metallic components. These crystallographic features provide fingerprint identification for structural verification and purity assessment.

| Compound Type | Major d-values (Å) | Relative Intensity | Crystal System |

|---|---|---|---|

| Omeprazole-related | 15.5, 6.2, 5.8 | vs, vs, s | Orthorhombic |

| Sulfide derivatives | 4.69, 4.19, 3.14 | vs, s, s | - |

| Deuterated forms | Similar pattern | Modified intensities | - |

Solid-state nuclear magnetic resonance studies of benzimidazole-containing compounds reveal conformational preferences and molecular dynamics in the crystalline state. These investigations demonstrate that omeprazole derivatives can exist in multiple conformational states, with the benzimidazole ring system adopting specific orientations relative to the pyridine substituents. The presence of deuterium labeling can influence these conformational preferences through subtle changes in intermolecular interactions.

Thermal analysis of crystalline omeprazole sulfide derivatives indicates melting point ranges typically between 122.0 to 126.0°C for related compounds. These thermal properties reflect the strength of intermolecular interactions in the solid state and provide important information for handling and storage requirements. The crystallographic organization influences solubility characteristics and dissolution behavior, which are critical parameters for analytical applications.

The solid-state structure of N-alkylated omeprazole derivatives shows modified packing arrangements compared to the parent compounds. The additional pyridinylmethyl substituent creates steric interactions that can influence crystal habit and stability. These structural modifications are important considerations for formulation development and analytical method validation in pharmaceutical applications.

Comparative Structural Analysis with Non-deuterated Omeprazole Sulfide

Comparative structural analysis between this compound and its non-deuterated counterpart reveals significant insights into the effects of isotopic substitution on molecular properties. The non-deuterated omeprazole sulfide, with the systematic name 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole, serves as the structural reference for understanding isotopic effects.

The molecular weight difference between deuterated and non-deuterated forms provides the most immediate distinction, with the deuterated version showing an increase of approximately 3 atomic mass units due to the trideuteromethoxy substitution. The non-deuterated omeprazole sulfide exhibits a molecular weight of 329.42 g/mol, while the deuterated analog shows a corresponding increase to approximately 332.44 g/mol.

| Property | Non-deuterated | Deuterated (d3) | Difference |

|---|---|---|---|

| Molecular Weight | 329.42 g/mol | 332.44 g/mol | +3.02 g/mol |

| Melting Point | 122.0-126.0°C | Similar range | Minimal |

| Solubility | Methanol soluble | Similar profile | Comparable |

| Stability | Standard | Enhanced | Improved |

Spectroscopic analysis reveals subtle but measurable differences between deuterated and non-deuterated forms. Nuclear magnetic resonance spectroscopy shows characteristic changes in chemical shift patterns and coupling constants due to the deuterium substitution. The deuterated compound exhibits simplified multiplicity patterns in proton nuclear magnetic resonance spectra due to the absence of proton signals from the deuterated methoxy group.

Ultraviolet-visible absorption spectroscopy of related compounds demonstrates that deuteration has minimal impact on electronic transitions, with both forms showing similar maximum absorption wavelengths around 307 nm in methanol. This similarity indicates that the deuterium substitution does not significantly alter the electronic structure of the chromophoric system, maintaining the fundamental optical properties while providing isotopic labeling benefits.

The chemical stability profile shows enhanced characteristics for the deuterated compound compared to its non-deuterated counterpart. This improvement stems from the kinetic isotope effect associated with carbon-deuterium bonds, which are stronger than carbon-hydrogen bonds. This enhanced stability translates to improved shelf life and reduced susceptibility to metabolic degradation, making the deuterated form particularly valuable for analytical reference standards.

Infrared spectroscopy reveals diagnostic differences between deuterated and non-deuterated forms, particularly in the fingerprint region where carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches. These spectroscopic signatures provide reliable methods for confirming successful deuteration and distinguishing between labeled and unlabeled compounds in analytical applications.

Properties

IUPAC Name |

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-5-(trideuteriomethoxy)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3S/c1-15-11-27-21(17(3)24(15)32-6)13-30-23-9-8-19(31-5)10-20(23)29-26(30)34-14-22-18(4)25(33-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYBCOHKOMSIIU-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2SCC4=NC=C(C(=C4C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)SCC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,5-Dimethyl-4-methoxy-2-pyridinylmethyl Chloride

The pyridine intermediate is synthesized via a multi-step process:

-

Nitration and Methoxylation : 3,5-Dimethylpyridine is oxidized to its N-oxide, followed by nitration at the 4-position. The nitro group is replaced with methoxy using sodium methoxide.

-

Chlorination : The resulting 3,5-dimethyl-4-methoxypyridine is treated with thionyl chloride (SOCl₂) to yield 3,5-dimethyl-4-methoxy-2-chloromethylpyridine hydrochloride.

Key Reaction Conditions :

Synthesis of 5-(Trideuteriomethoxy)-2-mercaptobenzimidazole

The deuterated benzimidazole precursor is prepared via:

-

Deuteration of Methoxy Group : 5-Methoxy-2-mercaptobenzimidazole is treated with deuterated methanol (CD₃OD) in the presence of a base (e.g., NaH) to replace the methoxy hydrogens with deuterium.

-

Purification : The product is isolated via column chromatography or recrystallization.

Deuteration Efficiency :

| Reagent | Deuterium Purity | Yield (%) |

|---|---|---|

| CD₃OD + NaH | ≥99% D | 85–90 |

| CD₃I + Ag₂O | ≥98% D | 78–82 |

Coupling of Intermediates to Form Omeprazole-d3 Sulfide

The pyridine and benzimidazole intermediates are coupled via nucleophilic substitution:

-

Thioether Formation : 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine reacts with 5-(trideuteriomethoxy)-2-mercaptobenzimidazole in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).

Reaction Parameters :

Mechanism :

Purification and Characterization

Isolation Techniques

Analytical Confirmation

| Technique | Key Data | Reference |

|---|---|---|

| HPLC | Purity ≥98.8% (UV detection at 280 nm) | |

| ¹H/²H NMR | Absence of −OCH₃ signals; −OCD₃ at δ 3.2 ppm | |

| HRMS | m/z 332.1386 (M+H⁺) |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Stepwise Deuteration | High isotopic purity (≥99% D) | Multi-step, time-intensive | 70–75 |

| One-Pot Process | Shorter reaction time (≤35 hrs) | Lower purity (95–97%) | 65–70 |

| Custom Synthesis | Scalable (up to 50 kg batches) | Requires specialized reagents | 80–85 |

Industrial-Scale Production

Large-scale synthesis (30–50 kg batches) employs:

-

Continuous Flow Reactors : For precise temperature control during nitration and chlorination.

-

Catalytic Hydrogenation : Pd/C or Raney Ni for intermediate reductions.

Cost Drivers :

-

Deuterated reagents (CD₃OD: $500–$700/g)

-

Chromatography purification

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: The original sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide is used in various scientific research applications, including:

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Omeprazole.

Metabolic Pathway Analysis: To identify and quantify metabolites of Omeprazole.

Drug Interaction Studies: To investigate potential interactions with other drugs.

Biological Research: To study the effects of Omeprazole on different biological systems.

Industrial Research: To develop new formulations and improve existing ones.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide involves the inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion. The molecular targets include the cysteine residues on the H+/K+ ATPase enzyme, which form covalent bonds with the compound, leading to enzyme inactivation.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Solubility and Physicochemical Properties

Table 2: Solubility Data in Selected Solvents (298 K)

| Compound | Ethanol (g/L) | Methanol (g/L) | Acetone (g/L) | Water (g/L) |

|---|---|---|---|---|

| Omeprazole-d3 Sulfide | 12.3* | 15.8* | 9.6* | <0.1* |

| Omeprazole Sulfide | 8.2–14.5 | 10.1–18.3 | 7.9–12.7 | <0.1 |

| Esomeprazole | 4.5 | 6.2 | 3.8 | <0.1 |

*Predicted values based on isotopic substitution effects .

Research Findings and Implications

Deuteration Advantages : Omeprazole-d3 Sulfide’s deuterated methoxy group reduces first-pass metabolism, extending half-life in preclinical models .

Isomer-Specific Activity : Esomeprazole’s S-configuration enhances target binding to H+/K+-ATPase, lowering effective doses compared to racemic omeprazole .

Impurity Profiles : Omeprazole Sulphone and desmethyl variants are critical quality markers in pharmaceutical formulations, requiring strict control (<0.1% per ICH guidelines) .

Biological Activity

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide, a derivative of the well-known proton pump inhibitor Omeprazole, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C26H30N4O3S

- Molecular Weight : 478.61 g/mol

- CAS Number : 1346599-74-3

- Structure : The compound features a benzimidazole core with methoxy and dimethylpyridine substituents, contributing to its unique pharmacological profile.

Omeprazole and its derivatives primarily function as proton pump inhibitors (PPIs), which inhibit the H+/K+ ATPase enzyme in gastric parietal cells. This action leads to a decrease in gastric acid secretion. The sulfide form of Omeprazole may exhibit enhanced stability and bioavailability compared to its parent compound.

Biological Activity

- Antimicrobial Effects : Studies have indicated that Omeprazole derivatives possess antimicrobial properties. For instance, research shows that these compounds can inhibit the growth of Helicobacter pylori, a bacterium associated with peptic ulcers and gastric cancer .

- CNS Effects : Recent investigations have highlighted the central nervous system (CNS) effects of Omeprazole metabolites, including this compound. These studies utilized LC-MS analyses to identify novel metabolites in mouse brain tissues, suggesting potential neuropharmacological effects .

- Metabolic Pathways : The compound undergoes extensive metabolism, producing various metabolites that may contribute to its biological activity. A notable study identified seventeen metabolites of Omeprazole in vivo, emphasizing the complexity of its metabolic pathways .

Study on Antimicrobial Activity

A study conducted by researchers at the National Institutes of Health evaluated the efficacy of this compound against H. pylori. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as an adjunct therapy for H. pylori eradication.

Pharmacokinetics in Animal Models

In a pharmacokinetic study involving mice, researchers administered this compound via different routes (oral and intravenous). The findings revealed distinct pharmacokinetic profiles depending on the administration route, with notable differences in brain-to-plasma partition coefficients (Kp), suggesting varying degrees of CNS penetration .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C26H30N4O3S |

| Molecular Weight | 478.61 g/mol |

| CAS Number | 1346599-74-3 |

| Antimicrobial Activity | Effective against H. pylori |

| CNS Penetration | Varies by administration route |

Q & A

Q. How can structural analogs inform the development of deuterated Omeprazole derivatives?

- Answer: Analogs like omeprazole sulfone and N-oxide derivatives (CAS 158812-85-2) provide benchmarks for comparing deuterium effects on pharmacokinetics. Structural overlays and QSAR models highlight critical substituents (e.g., methoxy groups at C4/C5) that influence acid stability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.